6,7-diethoxy-1-(4-methoxyphenyl)-2-(4-methylphenyl)-1,4-dihydroisoquinolin-3(2H)-one
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Overview
Description
6,7-diethoxy-1-(4-methoxyphenyl)-2-(4-methylphenyl)-1,4-dihydroisoquinolin-3(2H)-one is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-diethoxy-1-(4-methoxyphenyl)-2-(4-methylphenyl)-1,4-dihydroisoquinolin-3(2H)-one typically involves multi-step organic reactions
Formation of Isoquinoline Core: The initial step often involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline skeleton.
Introduction of Ethoxy Groups: Ethylation of the isoquinoline core can be achieved using ethyl iodide in the presence of a strong base like sodium hydride.
Substitution with Methoxy and Methylphenyl Groups: The methoxy and methylphenyl groups are introduced through electrophilic aromatic substitution reactions, using appropriate reagents such as methoxybenzene and methylbenzene derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the isoquinoline core can yield tetrahydroisoquinoline derivatives.
Substitution: The aromatic rings in the compound can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 6,7-diethoxy-1-(4-methoxyphenyl)-2-(4-methylphenyl)-1,4-dihydroisoquinolin-3(2H)-one is used as a building block for the synthesis of more complex molecules
Biology
The compound’s biological activity is of significant interest. It has been studied for its potential as an enzyme inhibitor, receptor modulator, and antimicrobial agent. Its interactions with biological macromolecules can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, the compound can be used in the development of specialty chemicals, agrochemicals, and materials science. Its diverse reactivity makes it a valuable intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 6,7-diethoxy-1-(4-methoxyphenyl)-2-(4-methylphenyl)-1,4-dihydroisoquinolin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Ion Channels: Modulation of ion channels can affect cellular excitability and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- 6,7-dimethoxy-1-(4-methoxyphenyl)-2-(4-methylphenyl)-1,4-dihydroisoquinolin-3(2H)-one
- 6,7-diethoxy-1-(4-hydroxyphenyl)-2-(4-methylphenyl)-1,4-dihydroisoquinolin-3(2H)-one
- 6,7-diethoxy-1-(4-methoxyphenyl)-2-(4-chlorophenyl)-1,4-dihydroisoquinolin-3(2H)-one
Uniqueness
The uniqueness of 6,7-diethoxy-1-(4-methoxyphenyl)-2-(4-methylphenyl)-1,4-dihydroisoquinolin-3(2H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific disciplines.
Properties
Molecular Formula |
C27H29NO4 |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
6,7-diethoxy-1-(4-methoxyphenyl)-2-(4-methylphenyl)-1,4-dihydroisoquinolin-3-one |
InChI |
InChI=1S/C27H29NO4/c1-5-31-24-15-20-16-26(29)28(21-11-7-18(3)8-12-21)27(23(20)17-25(24)32-6-2)19-9-13-22(30-4)14-10-19/h7-15,17,27H,5-6,16H2,1-4H3 |
InChI Key |
AKTSCGDUUPTRRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(N(C(=O)CC2=C1)C3=CC=C(C=C3)C)C4=CC=C(C=C4)OC)OCC |
Origin of Product |
United States |
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